1-(3,4-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one
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Overview
Description
1-(3,4-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one is a synthetic organic compound characterized by the presence of difluoromethyl groups and a chloropropanone moiety
Preparation Methods
One common synthetic route involves the use of difluoromethylation reagents and chlorinating agents under controlled conditions to achieve the desired product . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(3,4-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloropropanone moiety to alcohols or alkanes.
Substitution: The chlorine atom in the chloropropanone moiety can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(3,4-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one involves its interaction with molecular targets through its difluoromethyl and chloropropanone groups. These interactions can lead to the inhibition or activation of specific enzymes or receptors, affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3,4-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one can be compared with other compounds containing difluoromethyl groups or chloropropanone moieties. Similar compounds include:
1-(3,5-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one: Differing by the position and number of fluorine atoms.
1-(3,4-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one: Differing by the halogen atom in the propanone moiety. The uniqueness of this compound lies in its specific arrangement of difluoromethyl groups and the presence of a chlorine atom, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9ClF4O |
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Molecular Weight |
268.63 g/mol |
IUPAC Name |
1-[3,4-bis(difluoromethyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H9ClF4O/c1-5(12)9(17)6-2-3-7(10(13)14)8(4-6)11(15)16/h2-5,10-11H,1H3 |
InChI Key |
DGOSJPKTMDBIMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)C(F)F)C(F)F)Cl |
Origin of Product |
United States |
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